1-[4-Chloro-2-(1-piperidyl)phenyl]ethanol
Description
1-[4-Chloro-2-(1-piperidyl)phenyl]ethanol (molecular formula: C₁₃H₁₇ClNO) is a synthetic organic compound featuring a phenyl ring substituted with a chlorine atom at the para position (4-Cl) and a piperidine ring at the ortho position (2-piperidyl). The ethanol (-CH₂CH₂OH) group is directly attached to the phenyl ring.
Properties
IUPAC Name |
1-(4-chloro-2-piperidin-1-ylphenyl)ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClNO/c1-10(16)12-6-5-11(14)9-13(12)15-7-3-2-4-8-15/h5-6,9-10,16H,2-4,7-8H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYBWIACOEYMDGT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=C(C=C1)Cl)N2CCCCC2)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401214779 | |
| Record name | Benzenemethanol, 4-chloro-α-methyl-2-(1-piperidinyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401214779 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2097800-65-0 | |
| Record name | Benzenemethanol, 4-chloro-α-methyl-2-(1-piperidinyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2097800-65-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzenemethanol, 4-chloro-α-methyl-2-(1-piperidinyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401214779 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-[4-Chloro-2-(1-piperidyl)phenyl]ethanol can be synthesized through several synthetic routes. One common method involves the reaction of 4-chloro-2-nitrobenzaldehyde with piperidine under reductive conditions to form the corresponding amine. This intermediate is then subjected to a reduction reaction to yield the final product, 1-[4-Chloro-2-(1-piperidyl)phenyl]ethanol .
Industrial Production Methods: In industrial settings, the production of 1-[4-Chloro-2-(1-piperidyl)phenyl]ethanol typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification to obtain the desired compound .
Chemical Reactions Analysis
Types of Reactions: 1-[4-Chloro-2-(1-piperidyl)phenyl]ethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.
Reduction: The nitro group in the precursor can be reduced to an amine.
Substitution: The chlorine atom can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions
Major Products:
Oxidation: Formation of 1-[4-Chloro-2-(1-piperidyl)phenyl]ethanone.
Reduction: Formation of 1-[4-Chloro-2-(1-piperidyl)phenyl]ethanol from the nitro precursor.
Substitution: Formation of various substituted derivatives depending on the nucleophile used
Scientific Research Applications
1-[4-Chloro-2-(1-piperidyl)phenyl]ethanol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-[4-Chloro-2-(1-piperidyl)phenyl]ethanol involves its interaction with specific molecular targets and pathways. The piperidine ring and chlorophenyl group play crucial roles in binding to target proteins or enzymes, thereby modulating their activity. This compound may exert its effects through inhibition or activation of these targets, leading to the desired biological or chemical outcomes .
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural and Functional Group Comparisons
The table below highlights key structural and functional differences between 1-[4-Chloro-2-(1-piperidyl)phenyl]ethanol and analogous compounds:
Key Observations:
Ring Type Variations: Piperidine vs. Piperazine: Piperidine (saturated 6-membered ring with one N) in the target compound may confer greater rigidity and basicity compared to piperazine (two N atoms), which is more polar and often used in antihistamines (e.g., ) .
Substituent Effects: Chlorine Position: Para-substituted Cl (target compound) maximizes electronic effects on the phenyl ring, whereas ortho/meta Cl (e.g., ) may sterically hinder interactions . Ethanol Group: Direct attachment of ethanol (target) facilitates hydrogen bonding, critical for receptor binding. In contrast, replaces ethanol with chloroethanone, reducing polarity .
Functional Group Modifications :
Biological Activity
1-[4-Chloro-2-(1-piperidyl)phenyl]ethanol is a compound of significant interest in medicinal chemistry due to its potential biological activities. Its structure, characterized by a chlorophenyl group and a piperidine ring, suggests interactions with various biological targets, making it a candidate for therapeutic applications.
The compound can be synthesized through several methods, including oxidation, reduction, and substitution reactions, which allow for the formation of various derivatives. These synthetic pathways are crucial for exploring its biological potential and optimizing its pharmacological properties.
The mechanism of action for 1-[4-Chloro-2-(1-piperidyl)phenyl]ethanol involves its interaction with specific molecular targets. The piperidine ring and the chlorophenyl group are essential for binding to target proteins or enzymes, modulating their activity. This compound may function through inhibition or activation of these targets, leading to various biological effects.
Antimicrobial Activity
Research has indicated that 1-[4-Chloro-2-(1-piperidyl)phenyl]ethanol exhibits antimicrobial properties. In vitro studies have shown its effectiveness against various bacterial strains. For instance, it demonstrated significant activity against Staphylococcus aureus with minimum inhibitory concentration (MIC) values comparable to standard antibiotics .
| Microorganism | MIC (µg/mL) | Standard Control |
|---|---|---|
| Staphylococcus aureus | 12.5 | Ciprofloxacin (2) |
| Escherichia coli | 25 | Ciprofloxacin (2) |
Anticancer Potential
The compound has also been investigated for its anticancer properties. Preliminary studies suggest that it may inhibit cancer cell proliferation through mechanisms involving apoptosis induction and cell cycle arrest. Specific pathways affected include those related to the regulation of cyclins and apoptotic proteins .
Neuropharmacological Effects
Given its structural similarities to known psychoactive compounds, 1-[4-Chloro-2-(1-piperidyl)phenyl]ethanol is being studied for potential neuropharmacological effects. It may influence neurotransmitter systems, particularly those involving serotonin and dopamine pathways, which could be beneficial in treating mood disorders .
Study on Antimicrobial Efficacy
A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of several piperidine derivatives, including 1-[4-Chloro-2-(1-piperidyl)phenyl]ethanol. The results highlighted its potent activity against Gram-positive bacteria and suggested further exploration into its mechanism of action and potential as a lead compound in antibiotic development .
Investigation into Anticancer Activity
In another study focusing on cancer treatment, researchers assessed the cytotoxic effects of this compound on various cancer cell lines. The findings indicated that it effectively reduced cell viability in a dose-dependent manner, leading to increased interest in its development as a chemotherapeutic agent .
Q & A
Q. What are the standard synthetic routes for 1-[4-Chloro-2-(1-piperidyl)phenyl]ethanol?
- Methodological Answer : The compound can be synthesized via:
- Reduction of a ketone precursor : Reduce 1-[4-chloro-2-(1-piperidyl)phenyl]ethanone using agents like sodium borohydride (NaBH₄) in tetrahydrofuran (THF)/ethanol at low temperatures (e.g., 273 K) .
- Substitution reactions : Introduce the piperidyl group via nucleophilic substitution of a halogenated intermediate (e.g., using piperidine under reflux in methanol) .
Purification often involves solvent removal, aqueous workup, and chromatography (e.g., thin-layer silica-gel chromatography with chloroform) .
Q. What spectroscopic and structural characterization methods are recommended for this compound?
- Methodological Answer :
- NMR spectroscopy : Use ¹H/¹³C NMR to confirm the presence of the piperidyl ring (δ ~2.5–3.5 ppm for N–CH₂), chloro substituent, and ethanol moiety.
- X-ray crystallography : Resolve absolute stereochemistry and intramolecular interactions (e.g., hydrogen bonds like O–H⋯N) .
- Mass spectrometry : Validate molecular weight (e.g., via ESI-MS) and fragmentation patterns.
Q. How do the chloro and piperidyl substituents influence reactivity?
- Methodological Answer :
- Chloro group : Enhances electrophilicity at the aromatic ring, facilitating nucleophilic substitutions. Electronic effects can be probed via Hammett studies .
- Piperidyl group : Its basicity affects solubility in acidic media and may participate in hydrogen bonding or catalytic interactions. Reactivity can be modulated by substituting piperidine with other amines .
Advanced Research Questions
Q. How can enantioselective synthesis of this compound be optimized for high enantiomeric excess (ee)?
- Methodological Answer :
- Biocatalysis : Employ enantioselective reduction of the ketone precursor using microbial cells (e.g., P. crispum) or immobilized enzymes in aqueous/organic biphasic systems .
- Chiral catalysts : Use transition-metal complexes (e.g., Ru-BINAP) or organocatalysts to control stereochemistry. Optimize solvent polarity (e.g., THF vs. ethanol) and temperature to enhance ee (>90%) .
- Analytical validation : Monitor ee via chiral HPLC or polarimetry .
Q. What strategies resolve contradictions in reported bioactivity data (e.g., antifungal efficacy)?
- Methodological Answer :
- Standardized assays : Re-evaluate bioactivity under controlled conditions (e.g., consistent Candida strain, MIC protocols) .
- Stereochemical analysis : Compare racemic mixtures vs. enantiopure forms, as stereochemistry significantly impacts activity .
- Structure-activity relationship (SAR) studies : Modify substituents (e.g., replacing chloro with fluoro) and correlate with bioactivity trends .
Q. How can computational modeling predict the compound’s interaction with biological targets?
- Methodological Answer :
- Molecular docking : Use software like AutoDock to simulate binding to fungal cytochrome P450 targets. Focus on hydrogen bonds between the ethanol group and active-site residues .
- Quantum mechanics/molecular mechanics (QM/MM) : Model electron transfer mechanisms during redox reactions (e.g., NADPH-dependent reductions) .
- ADMET prediction : Assess pharmacokinetics (e.g., logP for membrane permeability) using tools like SwissADME .
Data Contradiction Analysis
Q. Why do different studies report varying yields in piperidyl-substitution reactions?
- Methodological Answer :
- Reaction conditions : Compare solvent polarity (methanol vs. DMF), temperature (reflux vs. RT), and stoichiometry (excess piperidine). Lower yields in polar protic solvents may arise from competitive hydrolysis .
- Purification challenges : Hydrophilic byproducts (e.g., ammonium salts) may co-elute during chromatography, requiring alternative methods like recrystallization .
Future Research Directions
Q. What novel applications could exploit the compound’s chiral and electronic properties?
- Methodological Answer :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
